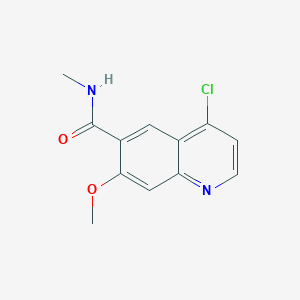

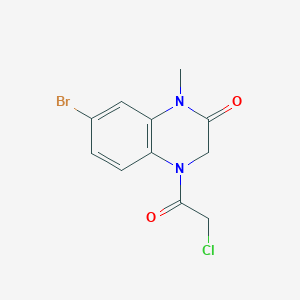

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Vue d'ensemble

Description

The compound 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse range of biological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly due to their antibacterial and antitumor properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps that may include lithiation, cyclization, and chlorination. For instance, the synthesis of related tetrahydroisoquinoline alkaloid structures has been achieved through benzylic lithiation of N-methyl-3,4-dimethoxy-2-(4'-methoxybenzyl)benzamide, as mediated by niobium pentachloride under mild conditions . Similarly, the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, a compound closely related to the one , involves a ten-step process starting from 4-methoxybenzoic acid, with protective and deprotective steps during nitration and reduction .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as methoxy, chloro, and carboxamide groups, can significantly influence the compound's chemical behavior and biological activity. The structure of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was confirmed using 1H NMR and MS spectrum .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution, nitration, reduction, and cyclization, as part of their synthesis process . The introduction of different functional groups can be strategically performed to modify the compound's properties, aiming to enhance its biological activity or to tailor it for specific applications, such as antibacterial or antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like this compound are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Relevant Case Studies

Quinoline derivatives have been evaluated for their antibacterial activity, with some compounds displaying moderate to good efficacy against both Gram-positive and Gram-negative bacteria . Additionally, the pharmacological activity of isoquinoline derivatives has been studied, revealing local anesthetic and antispasmodic properties . These case studies highlight the therapeutic potential of quinoline derivatives and underscore the importance of understanding their synthesis, structure, and properties.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Synthesis of Alkaloid Structures : A practical method involving niobium pentachloride mediated conversion of carboxylic acids to corresponding carboxamides under mild conditions has been described. This synthesis pathway is significant for the development of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, showcasing the compound's utility in complex organic synthesis (Nery et al., 2003).

- Antimicrobial Activity : Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have demonstrated moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The study highlights the compound's potential as a scaffold for developing new antimicrobial agents (Qu et al., 2018).

Antitumor Properties

- Antitumor Derivatives : Research into amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives has shown important antitumor properties, indicating the compound's relevance in the design of new antitumor agents (Rivalle et al., 1983).

Novel Synthetic Pathways and Chemical Analysis

- Innovative Synthesis Approaches : The synthesis of "4-chloro-6-methoxy-2-methyl-3-nitroquinoline" from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination demonstrates the compound's flexibility in chemical synthesis. The method is notable for its simplicity, mild reaction conditions, and high yield, suitable for large-scale production (Zhao et al., 2017).

- Gas Phase Reaction Studies : Studies on substituted isoquinolines, including derivatives similar to 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide, have provided insights into gas-phase reactions and molecular dissociation pathways. Such research aids in understanding the compound's behavior under various conditions, valuable for analytical and synthetic applications (Thevis et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-7-methoxy-N-methylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHMYIXEWBYVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)

![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)

![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)

![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)

![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)

![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)